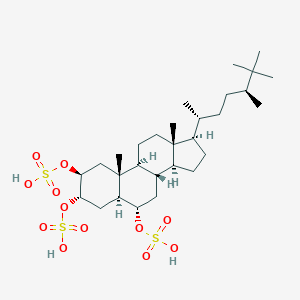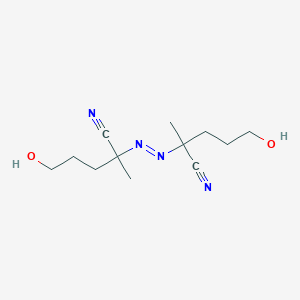
2-Chloro-1,3-difluoropropane
Overview
Description
2-Chloro-1,3-difluoropropane, also known as Chlorodifluoropropane (CF3CHCl), is a colorless liquid used in various scientific research applications. It is an important intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Intermediate in Pharmaceutical Synthesis : It's used in synthesizing key intermediates for pharmaceuticals. For instance, it is employed in a green, environmentally sound enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for Ticagrelor, an effective treatment for acute coronary syndromes (Guo et al., 2017).
Photolysis Research : In the study of photolysis, selective deuterated 2-chloropropane has been used to investigate site-specific bond cleavage, shedding light on carbon-hydrogen bond cleavage at the 2-position (Mathews, Wang, & Koplitz, 1994).
Catalysis in Fluorination Processes : It is a product in the catalytic fluorination of certain compounds, such as the selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene (Mao et al., 2014).
Vapor Pressure Studies : The vapor pressure of 2-chloro-3,3,3-trifluoropropene (a related compound) has been studied, providing insights into its stability under various temperatures and pressures (Zhang et al., 2013).
Reaction Studies : It plays a role in reactions involving fluorocarbonium ions, as seen in the reaction of sulphur tetrafluoride with halogenated acetones, leading to various halogenated propanes (Wielgat, Domagała, & Koliński, 1985).
Synthesis of Perhalogenated Compounds : It is involved in the synthesis of new perhalogenated 1,3-dithietane compounds using liquid-phase/low-temperature fluorination (Henn et al., 1989).
Organochlorine Compound Studies : Its atmospheric reactions and environmental impact have been studied, particularly in the context of organochlorine compounds like 1,3-dichloropropene (Tuazon et al., 1984).
NMR Investigations : It has been the subject of NMR investigations to understand its chemical properties and interactions (Hinton & Jaques, 1975).
Pyrolysis Research : The thermal decomposition of related compounds, such as 1-chloro-2-fluoroethane, has been studied, providing insight into their behavior under high temperatures (Cadman, Day, & Trotman‐Dickenson, 1971).
Conformational Analysis : Its different conformations in various states (liquid, solid, vapor) have been analyzed, contributing to the understanding of its molecular behavior (Crowder, 1985).
Properties
IUPAC Name |
2-chloro-1,3-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2/c4-3(1-5)2-6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMNHCOWNZISJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339580 | |
| Record name | 2-Chloro-1,3-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102738-79-4 | |
| Record name | 2-Chloro-1,3-difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)



![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)






